1-(Heptyloxy)-2-isocyanatobenzene
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Overview
Description
1-(Heptyloxy)-2-isocyanatobenzene is an organic compound that belongs to the class of aromatic isocyanates It consists of a benzene ring substituted with a heptyloxy group at the first position and an isocyanate group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Heptyloxy)-2-isocyanatobenzene typically involves the reaction of 1-(Heptyloxy)-2-nitrobenzene with a reducing agent to form the corresponding amine, followed by the reaction with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often include:
Reduction Step: Using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Isocyanate Formation: Reacting the amine with phosgene or triphosgene under controlled temperature and anhydrous conditions to prevent hydrolysis of the isocyanate group.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions: 1-(Heptyloxy)-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, to form corresponding carbamates.
Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Tertiary amines or metal catalysts for polymerization reactions.
Conditions: Typically carried out at room temperature or slightly elevated temperatures, under anhydrous conditions to prevent unwanted side reactions.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by polymerization with polyols.
Scientific Research Applications
1-(Heptyloxy)-2-isocyanatobenzene has several applications in scientific research, including:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes and other polymers with specific properties.
Pharmaceuticals: Potential use in drug development as a building block for the synthesis of bioactive molecules.
Biology: Utilized in the modification of biomolecules for research purposes, such as labeling proteins or nucleic acids.
Industry: Employed in the production of coatings, adhesives, and sealants due to its reactivity with various substrates.
Mechanism of Action
The mechanism of action of 1-(Heptyloxy)-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the formation of ureas and carbamates in pharmaceuticals and the production of polyurethanes in materials science. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
1-(Heptyloxy)-2-nitrobenzene: Precursor in the synthesis of 1-(Heptyloxy)-2-isocyanatobenzene.
1-(Heptyloxy)-2-aminobenzene: Intermediate in the synthesis process.
Other Aromatic Isocyanates: Compounds such as phenyl isocyanate and tolyl isocyanate, which share similar reactivity but differ in their substituents.
Uniqueness: this compound is unique due to the presence of the heptyloxy group, which imparts specific solubility and reactivity characteristics. This makes it suitable for applications where other aromatic isocyanates may not be as effective.
Properties
IUPAC Name |
1-heptoxy-2-isocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-8-11-17-14-10-7-6-9-13(14)15-12-16/h6-7,9-10H,2-5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPFHOHZJNVFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536154 |
Source
|
Record name | 1-(Heptyloxy)-2-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55792-35-3 |
Source
|
Record name | 1-(Heptyloxy)-2-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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